Lipophilicity (LogP) Differentiates MAEE from Metoprolol Acid for Reversed‑Phase Chromatography
The calculated partition coefficient (LogP) of Metoprolol Acid Ethyl Ester (1.92) is significantly higher than that of its free acid counterpart, Metoprolol Acid (1.44) [1]. This 0.48‑unit increase in LogP reflects the ester’s greater hydrophobicity, which directly translates to longer retention on reversed‑phase HPLC columns and improved separation from polar metoprolol impurities such as EP Impurities M and N.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 1.9208 |
| Comparator Or Baseline | Metoprolol Acid (free acid): 1.4423 |
| Quantified Difference | ΔLogP = +0.48 |
| Conditions | Calculated LogP values (ACD/Labs or equivalent) |
Why This Matters
Higher LogP ensures distinct chromatographic retention, preventing co‑elution with hydrophilic impurities and enabling accurate quantification in metoprolol impurity profiles for regulatory submissions.
- [1] Chemical Properties of Metoprolol Acid Ethyl Ester. YYBYY Chemical Platform. View Source
